

Caleosin protein structure and conserved domains

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An In-depth Technical Guide to Caleosin Protein Structure and Conserved Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caleosins (CLO), also known as caleosin/peroxygenases (CLO/PXG), are a unique and multifunctional family of calcium-binding proteins associated with lipid droplets (LDs) in plants and fungi.[1][2] Initially identified as minor structural components of seed oil bodies, their roles are now understood to extend far beyond simple structural support, encompassing enzymatic functions and involvement in various stress responses.[1][3] This technical guide provides a comprehensive overview of the caleosin protein structure, its conserved functional domains, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key structural and workflow concepts are visualized to facilitate understanding.

Caleosin Protein Architecture

Hydropathy plots and secondary structure analyses have revealed that caleosins possess a distinctive tripartite structure, consisting of an N-terminal hydrophilic domain, a central hydrophobic domain, and a C-terminal hydrophilic domain.[4][5][6] This architecture is fundamental to its localization and function at the surface of lipid droplets.

- **N-Terminal Hydrophilic Domain:** This region is exposed to the cytosol and houses the primary calcium-sensing component of the protein.
- **Central Hydrophobic Domain:** This domain serves as a membrane anchor, inserting into the triacylglycerol matrix of the lipid droplet.^{[3][4]} It is characterized by a long, hydrophobic hairpin-like structure.^[7]
- **C-Terminal Hydrophilic Domain:** Like the N-terminus, this domain is cytosolic and contains sites for post-translational modifications, suggesting a role in cellular signaling.^{[7][8]}

The overall secondary structure of caleosin is a composite of α -helices, β -corners, extended chains, and random coils.^{[9][10]}

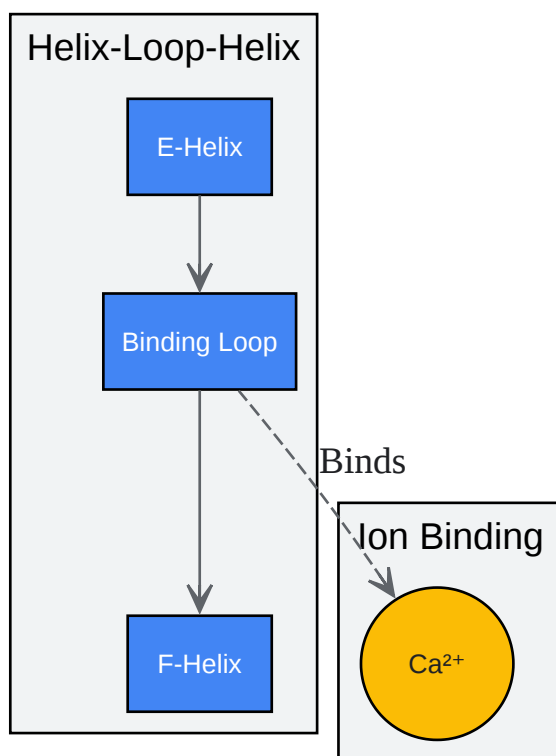
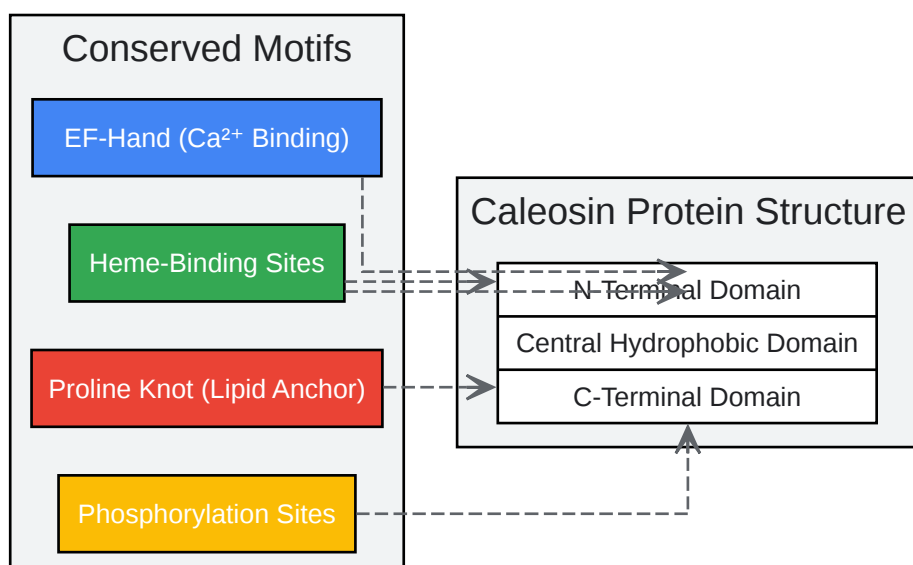
Quantitative Structural Parameters

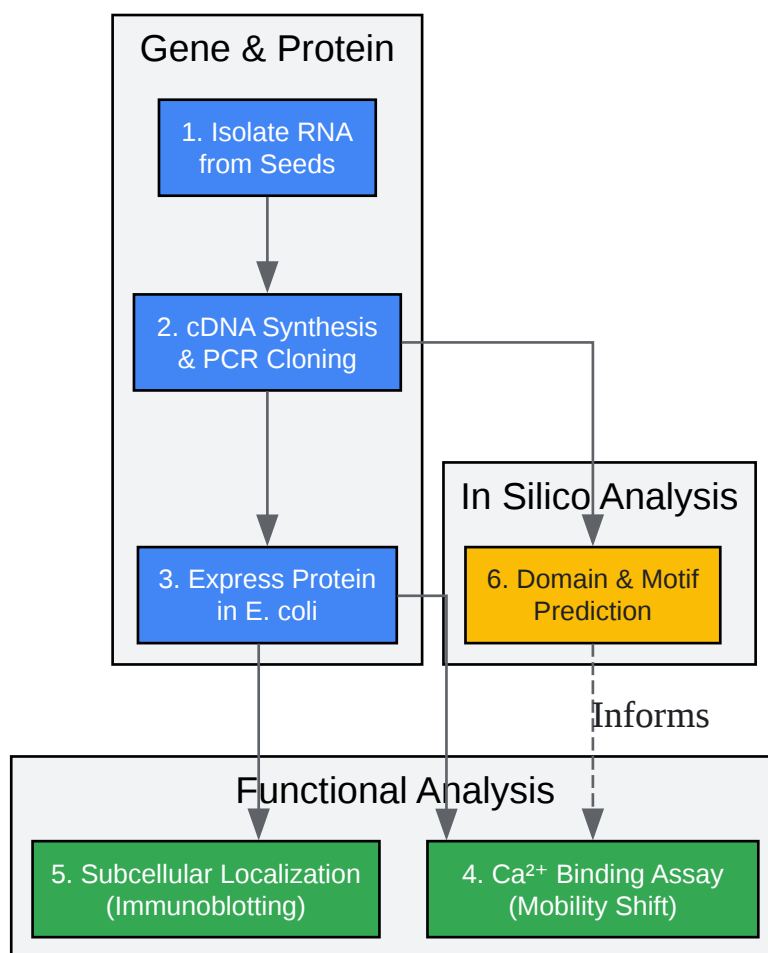
The molecular characteristics of caleosins are generally conserved, though variations exist between species. The data below is compiled from studies on caleosins from various plant sources.

Property	Observation	Species Example(s)	Reference(s)
Molecular Mass	~27 kDa	Sesamum indicum, Oryza sativa, Cycas revoluta	^{[4][11][12]}
Amino Acid Count	235 - 245 residues	Sesamum indicum, Cycas revoluta	^{[4][12]}
Domain Length (Avg.)	N-Terminal: ~100 residues, C-Terminal: ~48 residues	General	^[13]

Visualization of Domain Structure

The following diagram illustrates the linear arrangement of caleosin's functional domains.





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